6-(diethylcarbamoyl)pyridine-2-carboxylic Acid

Beschreibung

Chemical Identity and Nomenclature

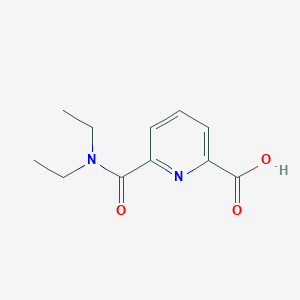

6-(Diethylcarbamoyl)pyridine-2-carboxylic acid (CAS: 179469-06-8) is a pyridine derivative with distinct functional groups at the 2- and 6-positions. Its systematic IUPAC name reflects the substitution pattern: This compound . The molecular formula is $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$, with a molecular weight of 222.24 g/mol.

Structural Features :

- A pyridine ring with a carboxylic acid (-COOH) at the 2-position.

- A diethylcarbamoyl group (-CON(C$$2$$H$$5$$)$$_2$$) at the 6-position.

Notations :

Position in Pyridine-Carboxylate Chemistry

Pyridine-carboxylates are a critical class of heterocyclic compounds. This molecule combines the electron-withdrawing carboxylic acid group and the sterically bulky diethylcarbamoyl moiety, which influence its electronic and steric properties.

Key Comparisons :

The para relationship between the substituents (2- and 6-positions) creates a planar geometry, favoring conjugation and potential coordination with metals.

Historical Context of Carbamoyl Pyridine Compounds

Carbamoyl-functionalized pyridines emerged in the mid-20th century as intermediates in agrochemical and pharmaceutical synthesis. Early methods involved:

- Ammoxidation of 2-picoline : Commercial production via oxidation followed by hydrolysis.

- Nitric acid oxidation : Direct functionalization of methylpyridines.

- Diazotization and bromination : As seen in the synthesis of 6-bromo-2-pyridinecarboxylic acid derivatives.

The compound’s synthesis often leverages p-toluenesulfonic acid -catalyzed esterification or hydrolysis, as demonstrated in patent CN103086964A.

Significance in Heterocyclic Chemistry Research

This compound is pivotal in:

- Coordination chemistry : The carboxylic acid and carbamoyl groups enable chelation, analogous to picolinic acid’s role in chromium(III) complexes.

- Drug discovery : As a building block for bioactive molecules, e.g., imidase-catalyzed hydrolysis products used in agrochemicals.

- Catalysis : Palladium-catalyzed C-H/N-H coupling reactions employ picolinamide derivatives to form heterocycles.

Reaction Scheme : Synthesis from 2-picoline:

$$

\text{2-Picoline} \xrightarrow[\text{NH}3, \text{O}2]{\text{Ammoxidation}} \text{6-Cyano-2-picoline} \xrightarrow[\text{H}_2\text{O}]{\text{Hydrolysis}} \text{this compound}

$$

Eigenschaften

IUPAC Name |

6-(diethylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-13(4-2)10(14)8-6-5-7-9(12-8)11(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWBVTMBIJCMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448458 | |

| Record name | 2-Pyridinecarboxylic acid, 6-[(diethylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179469-06-8 | |

| Record name | 2-Pyridinecarboxylic acid, 6-[(diethylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation-Cyclization-Oxidation One-Pot Method

A patented method for preparing 2,6-pyridinedicarboxylic acid derivatives, which can be adapted for 6-(diethylcarbamoyl)pyridine-2-carboxylic acid, involves a one-pot sequence of halogenation, cyclization, and oxidation reactions. The key steps are:

Halogenation : A compound such as 1,7-pimelic acid dimethyl ester is halogenated (chlorination or bromination) in an organic solvent (e.g., chloroform) using halogen sources like bromine or chlorine, catalyzed by hydrobromic acid or aluminum trichloride. The reaction temperature is controlled between 20–60 °C to ensure selectivity at the ortho position relative to the carboxyl or ester groups.

Cyclization : The halogenated intermediate undergoes cyclization with ammonia (gas or aqueous solution, 15–20% concentration) at 30–90 °C, preferably 50–80 °C, to form a dihydropyridine derivative.

Oxidation/Oxidation-Hydrolysis : The cyclized intermediate is oxidized using oxidants such as hydrogen peroxide (20–40% aqueous solution), nitric acid, or oxygen at 20–80 °C (preferably 30–50 °C). Hydrolysis under basic conditions (NaOH or KOH, 15–25% aqueous solution) at 20–40 °C may follow to yield the carboxylic acid.

This method is advantageous due to its mild conditions, high selectivity, environmental friendliness, and high yield (up to 91.6%). The process minimizes byproducts and is suitable for industrial scale-up.

Example Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Halogenation | 1,7-pimelic acid dimethyl ester, Br2, HBr | 30–35 | 7 | - | - |

| Cyclization | Ammonia water (17%), stirring | 60–65 | 6 | - | - |

| Oxidation | H2O2 (30%), stirring | 30–35 | 4 | - | - |

| Hydrolysis | NaOH (20%), stirring | 30–35 | 4 | - | - |

| Final product | 2,6-pyridinedicarboxylic acid | - | - | 90.4 | 99.5 |

Note: While this example is for 2,6-pyridinedicarboxylic acid, similar conditions can be adapted for the preparation of this compound by modifying the amination step to introduce the diethylcarbamoyl group.

Amide Formation via Acid Chloride Activation

Another well-established method for preparing amide derivatives of pyridine-2-carboxylic acid involves:

Activation of Pyridine-2-carboxylic Acid : The acid is converted to the corresponding acid chloride using thionyl chloride under reflux in an inert atmosphere (argon) for 16 hours.

Amide Coupling : The acid chloride intermediate is reacted with diethylamine or N-alkylanilines in the presence of a base such as triethylamine in dry dichloromethane at 0 °C to room temperature for 16 hours. The reaction mixture is then worked up by washing with aqueous ammonium chloride and water, drying, and concentration.

This method allows for the selective formation of mono-amides and can be adapted to prepare this compound by using diethylamine as the nucleophile.

General Procedure Summary:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Acid chloride formation | Pyridine-2,6-dicarboxylic acid, SOCl2, reflux | ~80 (reflux) | 16 | Inert atmosphere (argon) |

| Amide coupling | Acid chloride, diethylamine, triethylamine, DCM | 0 to 25 | 16 | Formation of white precipitate |

This approach is versatile and yields high purity amides suitable for further applications.

Carbamoyl Derivative Synthesis via Acyl Chloride Reaction

For related compounds such as 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl esters, the synthesis involves:

Preparation of 6-(methoxycarbonyl)pyridine-2-carboxylic acid.

Conversion to the corresponding acyl chloride.

Reaction with diethylamine or substituted amines to form the carbamoyl amide.

This method relies on acyl chloride chemistry and is characterized by good yields and well-defined products, confirmed by spectroscopic techniques such as FT-IR, NMR, and UV-vis.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation-Cyclization-Oxidation (One-Pot) | Multi-step in one vessel; uses halogenation, ammonia cyclization, oxidation | High yield (~90%), green, cost-effective, industrially scalable | Requires careful control of reaction conditions; intermediate stability |

| Acid Chloride-Amide Coupling | Activation of acid to acid chloride, then amide formation | High selectivity, straightforward, adaptable to various amines | Use of corrosive reagents (SOCl2), moisture sensitive |

| Acyl Chloride Reaction on Esters | Conversion of esters to acyl chlorides, then amide formation | Good yields, well-characterized products | Requires ester precursors, multi-step |

The one-pot halogenation-cyclization-oxidation method achieves high selectivity due to site-specific halogenation at the ortho position relative to carboxyl groups, minimizing byproducts.

Amide coupling via acid chloride intermediates is a classical and reliable method, with the possibility of forming side products such as chlorinated amides if thionyl chloride is used, which can be separated chromatographically.

Spectroscopic characterization confirms the successful formation of carbamoyl derivatives, with inductive effects of substituents influencing the chemical shifts and reactivity.

The preparation of this compound can be effectively achieved by adapting established synthetic routes involving halogenation-cyclization-oxidation sequences or via acid chloride-mediated amide coupling. The choice of method depends on the scale, desired purity, and available starting materials. The one-pot method offers an environmentally friendly and cost-effective route with high yields, while acid chloride coupling provides versatility and selectivity for amide formation.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Diethylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the prominent applications of 6-(diethylcarbamoyl)pyridine-2-carboxylic acid is its role as a catalyst in organic reactions. For instance, pyridine derivatives have been utilized effectively in the synthesis of complex organic molecules through multi-component reactions. A notable study demonstrated the use of pyridine-2-carboxylic acid as an efficient catalyst for synthesizing pyrazolo[3,4-b]quinolinones, achieving yields between 84% and 98% under mild conditions . This indicates the potential for this compound to facilitate similar reactions.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Pyridine derivatives have been investigated for their biological activities, including antibacterial and anti-inflammatory properties. For example, metal complexes derived from pyridine-2,6-dithiocarboxylic acid have shown promise as inhibitors for certain bacterial enzymes, suggesting that derivatives like this compound could have similar applications .

Coordination Chemistry

The ability of this compound to form coordination complexes with metals opens avenues for research in materials science and catalysis. Coordination compounds can exhibit unique electronic properties that are useful in various applications, including sensors and catalysts .

Case Study 1: Synthesis of Pyrazoloquinolinones

In a study aimed at developing green synthesis methods for pyrazoloquinolinones, researchers employed pyridine-2-carboxylic acid as a catalyst. This approach not only demonstrated high efficiency but also highlighted the compound's potential as a sustainable alternative in organic synthesis .

Case Study 2: NDM-1 Inhibitors

Research into new classes of NDM-1 inhibitors revealed that pyridine-based compounds could serve as scaffolds for developing effective antibacterial agents. The investigation into iron-bound pyridine complexes showed promising results against resistant bacterial strains, indicating that derivatives like this compound might also be effective .

Table 1: Comparison of Catalytic Efficiency

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Pyridine-2-carboxylic Acid | Synthesis of Pyrazoloquinolinones | 84 - 98 | Mild conditions |

| This compound | TBD | TBD | TBD |

Wirkmechanismus

The mechanism of action of 6-(diethylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may inhibit or modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of pyridine-2-carboxylic acid derivatives allows for systematic comparisons. Below is a detailed analysis of 6-(diethylcarbamoyl)pyridine-2-carboxylic acid and its analogs:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Electron-withdrawing groups (e.g., carboxylic acid at the 2-position) increase acidity, while carbamoyl groups modulate electron density on the pyridine ring, affecting spectroscopic properties such as NMR shifts .

Synthetic Methods :

- All analogs listed in Table 1 are synthesized via acyl chloride intermediates , as demonstrated for related compounds (e.g., L1-L4 in and ). The reaction involves activating the carboxylic acid to an acyl chloride (using SOCl₂ or PCl₃), followed by coupling with the appropriate amine .

Spectroscopic Differentiation: FTIR: Carbamoyl groups exhibit characteristic C=O stretches near 1650–1700 cm⁻¹, while carboxylic acid C=O peaks appear at 1680–1720 cm⁻¹. The diethylcarbamoyl group may show split peaks due to conformational flexibility . ¹H NMR: Protons adjacent to the carbamoyl group (e.g., -N(CH₂CH₃)₂) resonate as a quartet (δ 1.0–1.5 ppm for CH₃, δ 3.3–3.7 ppm for CH₂), distinct from methylamino (-NHCH₃, δ 2.8–3.2 ppm) .

Pharmacological and Material Applications: this compound has been used to synthesize receptors for anions (e.g., perrhenate) via amide-bond formation, highlighting its utility in supramolecular chemistry . Smaller analogs like 6-(methylamino)pyridine-2-carboxylic acid are explored as building blocks for kinase inhibitors due to their balanced hydrophobicity and hydrogen-bonding capacity .

Research Findings and Implications

- Thermodynamic Stability : Bulkier substituents like diethylcarbamoyl may enhance thermal stability but reduce solubility in polar solvents compared to methyl or cyclopropyl analogs .

Biologische Aktivität

6-(Diethylcarbamoyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, particularly as an enzyme inhibitor and modulator. This article will explore its synthesis, biological mechanisms, and research findings.

The compound is synthesized through the reaction of pyridine-2,6-dicarboxylic acid with diethylamine, often utilizing dehydrating agents like thionyl chloride to facilitate the process. The resulting structure features both a diethylcarbamoyl group and a carboxylic acid, which contribute to its unique chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound may inhibit or modulate various enzyme activities. Its mechanism of action typically involves binding to the active sites of enzymes, thereby interfering with their normal function. This property is particularly relevant in the context of drug development, where enzyme inhibitors can serve as therapeutic agents against diseases characterized by dysfunctional enzymes.

Antimicrobial Properties

In studies exploring the compound's antimicrobial capabilities, it has shown promise against certain bacterial strains. For instance, its structural analogs have been investigated as potential inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in Enterobacteriaceae. The inhibition of NDM-1 was enhanced when combined with metal complexes, demonstrating the compound's potential in overcoming antibiotic resistance .

Case Studies

-

NDM-1 Inhibition :

- A study characterized new classes of NDM-1 inhibitors based on metal complexes derived from pyridine derivatives. Results indicated that these complexes significantly enhanced the efficacy of existing antibiotics like meropenem against resistant strains by reducing their minimum inhibitory concentration (MIC) by fourfold or more .

- Mechanistic Insights :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains diethylcarbamoyl and carboxylic acid groups | Potential enzyme inhibitor |

| Pyridine-2,6-dicarboxylic Acid | Precursor to the above compound | Limited direct biological activity |

| N,N-Diethyl-2-pyridinecarboxamide | Similar structure but lacks carboxylic acid | Reduced biological activity |

Q & A

Q. What are the standard synthetic routes for 6-(diethylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves carbamoylation of pyridine-2-carboxylic acid derivatives. For example, a related synthesis (6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid) uses ester hydrolysis under basic conditions (NaOH in ethanol), monitored via TLC (CHCl/MeOH 98:2). After acidification (HCl), extraction with CHCl yields the product with 90% purity . Optimizing equivalents of reagents (e.g., 1.1 equiv NaOH) and using pre-purified intermediates can improve yields.

Q. Table 1: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Base | 0.1 M NaOH |

| Monitoring | TLC (R = 0.5 → 0) |

| Workup | Acidification (pH 2), CHCl extraction |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, H NMR of a related compound shows aromatic protons at δ 8.34–8.06 ppm and diethyl groups at δ 1.37 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 260.30) validate molecular weight .

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX-90) with phase annealing methods can resolve atomic positions in complex structures. For example, multisolution approaches improve success rates for larger structures by optimizing negative quartet relations . Preceding steps require high-purity crystals grown via slow evaporation in compatible solvents (e.g., CHCN).

Q. What strategies address low yields in carbamoylation reactions?

- Methodological Answer :

- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in analogous pyridine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMPU) improve solubility and reaction kinetics .

- In Situ Monitoring : Real-time FTIR or HPLC detects intermediates, enabling rapid adjustments .

Q. How do spectrophotometric titrations quantify binding interactions with metal ions?

- Methodological Answer : Titrate the compound (1 × 10 M) with Eu(CFSO) in CHCN containing 0.05 M (CH)NCl. Monitor via UV-vis, luminescence, or circular dichroism (CD). Data fitting with SPECFIT® reveals stoichiometry (e.g., 1:1 or 1:3 M:L complexes) and binding constants .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported NMR shifts for similar compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.